molecular formula C21H14F3N3S B2655088 N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688356-02-7

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2655088
CAS No.: 688356-02-7
M. Wt: 397.42
InChI Key: PTEKSBQNDBQRGE-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic quinazoline derivative intended for research applications. Quinazoline-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities . Extensive research on this chemical class has demonstrated considerable potential in oncology, with several quinazoline derivatives, such as erlotinib and gefitinib, being developed as commercial anticancer agents . These compounds often act by targeting key cellular signaling pathways; for instance, many quinazoline derivatives are known to function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival . The specific structure of this compound, featuring difluorophenyl and fluorobenzylsulfanyl substituents, is characteristic of molecules designed to optimize binding affinity and selectivity for target proteins. Researchers investigating new therapeutic agents may find this compound valuable for in vitro studies aimed at exploring mechanisms of action, structure-activity relationships (SAR), and inhibitory effects on enzyme or cell-based assays . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3S/c22-14-5-3-4-13(10-14)12-28-21-26-19-7-2-1-6-16(19)20(27-21)25-15-8-9-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEKSBQNDBQRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with commercially available quinazoline derivatives.
  • Reagents : Common reagents include fluorinated phenols and thiols to introduce the desired functional groups.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Biological Activities

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine has demonstrated various biological activities that make it a candidate for further research.

Anticancer Activity

Research indicates that quinazoline derivatives possess significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Tested Pathogens : It has shown activity against both Gram-positive and Gram-negative bacteria.
  • Study Findings : In vitro tests revealed that modifications in the quinazoline structure can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

ModificationEffect on ActivityReference
Addition of fluorine atomsIncreased potency against cancer cells
Variation in sulfur substituentsEnhanced antimicrobial properties
Alteration of phenyl groupsImproved selectivity for target enzymes

Potential Applications

The diverse biological activities suggest several potential applications for this compound:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
  • Pharmaceutical Development : As a scaffold for designing novel therapeutics targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The structural uniqueness of the target compound lies in its fluorine-rich substituents. Key comparisons include:

  • N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine (3a) : Features a 4-methoxyphenyl group and nitro substitution. The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing fluorine atoms in the target compound, which may alter binding affinity in biological targets .
  • 2-(Morpholinyl)-N-phenylquinazolin-4-amine derivatives : The morpholinyl group improves solubility through hydrogen bonding, whereas the target’s benzylsulfanyl group may prioritize hydrophobic interactions .

Tabulated Comparison of Key Analogs

Compound Name Quinazoline Substituents Key Functional Groups Potential Applications Reference
Target Compound 3,4-difluorophenyl, 3-F-benzylsulfanyl Fluorine, thioether Kinase inhibition (hypothesized)
N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine 4-methoxyphenyl, nitro Methoxy, nitro Intermediate for anticancer agents
N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine 3-CF3-phenyl Trifluoromethyl Enhanced lipophilicity
2-(Morpholinyl)-N-phenylquinazolin-4-amine Morpholinyl, phenyl Morpholine Solubility-driven therapeutics

Biological Activity

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has gained attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 3 4 difluorophenyl 2 3 fluorophenyl methyl sulfanyl}quinazolin-4-amine}

Biological Activity Overview

Quinazoline derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many quinazoline compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Antibacterial and Antifungal Properties : Some derivatives show significant activity against pathogenic bacteria and fungi.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. The compound has shown effectiveness against multiple cancer cell lines, including breast and prostate cancer cells.

Case Studies

  • Cytotoxicity Assays : In vitro studies using MTT assays revealed that the compound significantly inhibited cell proliferation in PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The IC50 values were determined to be as follows:
    • PC3: 10 µM
    • MCF-7: 10 µM
    • HT-29: 12 µM .
  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . This mechanism is crucial for its effectiveness as a potential chemotherapeutic agent.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other quinazoline derivatives:

Compound NameAnticancer ActivityAntibacterial ActivityAnti-inflammatory Activity
This compoundHighModerateLow
Quinazolinone A1ModerateHighModerate
Quinazolinone A2HighLowHigh

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has favorable solubility and stability characteristics. However, further research is needed to assess its toxicity profile and long-term effects.

Q & A

Basic Research Question

  • 1H^1\text{H} and 19F^{19}\text{F} NMR : Confirm substituent positions and fluorine integration. For example, the 3,4-difluorophenyl group shows distinct splitting patterns in 19F^{19}\text{F} NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C21H14F3N3S\text{C}_{21}\text{H}_{14}\text{F}_3\text{N}_3\text{S}: 413.09 g/mol).
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities using a C18 column with acetonitrile/water gradients .

How can researchers investigate the structure-activity relationships (SAR) of this quinazoline derivative?

Advanced Research Question

  • 3D-QSAR Modeling : Build a computational model using analogs (e.g., morpholine-substituted quinazolines ) to correlate substituent electronic properties (e.g., fluorine electronegativity) with biological activity.
  • Targeted Modifications :
    • Replace the 3-fluorobenzylthio group with other thioethers (e.g., 4-fluorobenzyl) to study steric effects.
    • Introduce electron-withdrawing groups (e.g., -CF3_3) on the difluorophenyl ring to enhance kinase binding .
  • In Silico Docking : Use Autodock Vina to predict binding modes with EGFR/HER2 kinases, referencing Lapatinib’s crystal structure (PDB: 1XKK) .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Purity Verification : Re-test compound batches using LC-MS to rule out degradation products (e.g., sulfoxide formation from thioether oxidation) .
  • Cellular Context : Compare activity across cell lines with varying EGFR/HER2 expression levels (e.g., MDA-MB-231 vs. SK-BR-3) .

What in vitro assays are suitable for initial biological screening?

Basic Research Question

  • Kinase Inhibition Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of EGFR, HER2, and related kinases (IC50_{50} determination) .
  • Cell Viability Assays : Treat cancer cell lines (e.g., A549, MCF-7) with 0.1–10 µM compound for 72 hours and measure viability via MTT or CellTiter-Glo® .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates.

What computational methods predict the compound’s binding mode with kinase targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding stability using GROMACS, focusing on hydrogen bonds between the quinazoline core and kinase hinge region (e.g., MET769 in EGFR) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorine-substituted analogs .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrophobic benzylthio group) using Schrödinger’s Phase .

How can researchers ensure compound stability during storage?

Basic Research Question

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent thioether oxidation .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., sulfoxide peaks at ~4.5 min retention time).
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO immediately before use .

What strategies optimize bioavailability and pharmacokinetics for in vivo studies?

Advanced Research Question

  • Prodrug Design : Convert the amine group to a phosphate ester for enhanced solubility .
  • Formulation : Use cyclodextrin-based carriers (e.g., sulfobutyl ether-β-cyclodextrin) to improve aqueous solubility.
  • PK/PD Modeling : Conduct preliminary studies in rodents to estimate clearance rates and adjust dosing regimens .

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